See also: Salicylic Acid (has active moiety); Menthol, Unspecified Form; Trolamine Salicylate (component of) ... View More ...
C13H21NO6
2-[bis-(2-Hydroxyethyl)amino]ethyl salicylate
CAS No.: 10377-95-4
Cat. No.: VC0545970
Molecular Formula: C7H6O3.C6H15NO3
C13H21NO6
Molecular Weight: 287.31 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
![2-[bis-(2-Hydroxyethyl)amino]ethyl salicylate - 10377-95-4](/images/no_structure.jpg)
Specification
CAS No. | 10377-95-4 |
---|---|
Molecular Formula | C7H6O3.C6H15NO3 C13H21NO6 |
Molecular Weight | 287.31 g/mol |
IUPAC Name | 2-[bis(2-hydroxyethyl)amino]ethanol;2-hydroxybenzoic acid |
Standard InChI | InChI=1S/C7H6O3.C6H15NO3/c8-6-4-2-1-3-5(6)7(9)10;8-4-1-7(2-5-9)3-6-10/h1-4,8H,(H,9,10);8-10H,1-6H2 |
Standard InChI Key | UEVAMYPIMMOEFW-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C(=O)OCCN(CCO)CCO)O |
Canonical SMILES | C1=CC=C(C(=C1)C(=O)O)O.C(CO)N(CCO)CCO |
Appearance | Solid powder |
Boiling Point | Decomposes |
Introduction
Chemical Structure and Nomenclature
Molecular Composition
2-[bis-(2-Hydroxyethyl)amino]ethyl salicylate is defined by the chemical formula C₁₃H₁₉NO₅, with a molecular weight of 269.29 g/mol . The structure comprises a salicylate moiety (2-hydroxybenzoate) esterified to a bis(2-hydroxyethyl)aminoethyl group. This configuration confers both polar and nonpolar characteristics, as illustrated by its InChI and SMILES representations:
-
InChI:
InChI=1S/C13H19NO5/c15-8-5-14(6-9-16)7-10-19-13(18)11-3-1-2-4-12(11)17/h1-4,15-17H,5-10H2
The hydroxyl groups on the ethanolamine side chain enhance solubility in polar solvents, while the aromatic ring of the salicylate contributes to hydrophobic interactions.
Synonyms and Regulatory Identifiers
This compound is recognized under multiple systematic and trivial names, including:
Synonym | Registry Identifier |
---|---|
Trolamine salicylate ester | CAS 10377-95-4 |
2-[Bis(2-hydroxyethyl)amino]ethyl 2-hydroxybenzoate | PubChem CID 18179257 |
Ethanol, 2,2′,2′′-nitrilotri-, monosalicylate | EC Number 600-647-9 |
These identifiers ensure precise referencing in regulatory and scientific contexts .
Physicochemical Properties
Solubility and Reactivity
The compound exhibits amphiphilic behavior, dissolving readily in polar solvents such as water, ethanol, and glycerol, while maintaining limited solubility in nonpolar media like hexane . This dual solubility is critical for formulating topical creams and gels, where balanced partitioning between aqueous and lipid phases is essential. The hydroxyl groups on the ethanolamine moiety enable chelation of metal ions, a property leveraged in stabilizing formulations containing divalent cations (e.g., Mg²⁺, Ca²⁺) .
Stability and Compatibility
Under standard storage conditions (25°C, inert atmosphere), 2-[bis-(2-Hydroxyethyl)amino]ethyl salicylate demonstrates high stability, with no significant degradation observed over 24 months . Compatibility studies indicate no adverse interactions with common pharmaceutical excipients such as carbomers, glycerin, or parabens, making it suitable for multi-component formulations .
Pharmacological Profile
Mechanism of Action
The salicylate component inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis and thereby alleviating pain and inflammation . Concurrently, the ethanolamine side chain enhances epidermal permeability, facilitating transdermal absorption. This dual functionality allows the compound to act as both an active pharmaceutical ingredient (API) and a penetration enhancer.
Therapeutic Applications
Clinical studies highlight its efficacy in managing:
-
Musculoskeletal pain: Topical formulations (3–10% w/w) reduce discomfort in osteoarthritis and sports-related injuries by targeting peripheral nociceptors .
-
Dermatological inflammation: Its anti-inflammatory properties mitigate erythema and edema in conditions like contact dermatitis .
Industrial and Formulation Considerations
Drug Delivery Systems
The compound’s amphiphilic nature enables its use in microemulsions and liposomal carriers, which improve bioavailability of co-administered hydrophobic drugs . For example, incorporating it into a diclofenac sodium gel enhances the latter’s permeation by 40% compared to conventional bases .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume